molecular formula C8H16 B024683 4-Ethyl-2-hexene CAS No. 19781-63-6

4-Ethyl-2-hexene

Cat. No. B024683
CAS RN: 19781-63-6
M. Wt: 112.21 g/mol
InChI Key: STHONQMAWQLWLX-QPJJXVBHSA-N
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Description

“4-Ethyl-2-hexene” is a chemical compound with the molecular formula C8H16 . It has a molecular weight of 112.2126 . It is also known by other names such as “(Z)-4-Ethylhex-2-ene”, “4-Ethyl-cis-2-hexene”, and "(E)-4-Ethylhex-2-ene" .


Molecular Structure Analysis

The molecular structure of “4-Ethyl-2-hexene” can be represented by the InChI string: InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,7-8H,5-6H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethyl-2-hexene” include a molecular weight of 112.21 g/mol, a monoisotopic mass of 112.125198 Da, and a complexity of 58.4 . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and three rotatable bonds .

Scientific Research Applications

  • Renewable Fuel Production : Harvey and Quintana (2010) developed a method for the selective dimerization of renewable 2-ethyl-1-hexene to produce jet and diesel fuels. This process can potentially create blends with conventional fuels without affecting density and low-temperature viscosity (Harvey & Quintana, 2010).

  • Polymerization Catalysts : Studies have shown that the addition of 1-hexene can significantly accelerate ethene polymerization in certain catalyst systems, increasing ethene consumption (Koivumäki & Seppälä, 1993; Nomura, Sidokmai & Imanishi, 2000). This finding is valuable in the field of polymer chemistry (Koivumäki & Seppälä, 1993); (Nomura, Sidokmai & Imanishi, 2000).

  • Copolymer Synthesis : Leone et al. (2012) demonstrated that living copolymerization of ethylene with 4-methyl-1-pentene using a specific catalyst can produce polymers with good elastomeric properties. This is important for developing materials with tailored mechanical properties (Leone et al., 2012).

  • Chemical Synthesis and Catalysis : Research includes the synthesis of tertiary ethers from 2-ethyl-1-hexene (Karinen & Krause, 2000) and the catalytic isomerization of 1-hexene on certain zeolites (Ko & Wojciechowski, 1983). These processes are fundamental in organic synthesis and industrial chemistry (Karinen & Krause, 2000); (Ko & Wojciechowski, 1983).

  • Industrial Applications : The ethylene tetramerization process to produce 1-octene, as reported by Bollmann et al. (2004), offers a new route for producing linear alpha-olefins, which are crucial in the production of linear low-density polyethylene (Bollmann et al., 2004).

Safety And Hazards

“4-Ethyl-2-hexene” is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and may cause respiratory irritation. It may cause drowsiness and dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(E)-4-ethylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,7-8H,5-6H2,1-3H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHONQMAWQLWLX-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-Ethylhex-2-ene

CAS RN

19780-46-2
Record name 4-Ethyl-2-hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethyl-2-hexene
Reactant of Route 4
4-Ethyl-2-hexene
Reactant of Route 5
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Reactant of Route 6
4-Ethyl-2-hexene

Citations

For This Compound
18
Citations
L CHEN, Z WANG - Acta Chimica Sinica, 1986 - sioc-journal.cn
全氟-3, ι 二甲基-4-乙基-2 一己烯 (1) 和正丁胶 (摩尔比 1: 2) 在乙酿中, 三乙胶存在下子室温反应, 主要得到 2-N 一正丁基亚胶基-3-N 一正丁基亚胶基甲叉-4-三氟甲基-4-五氟乙基全氟己皖南 a…
Number of citations: 4 sioc-journal.cn
L CHEN, J WANG, C HU - Acta Chimica Sinica, 1985 - sioc-journal.cn
全氟 3, 4-二甲墓-4-乙基-2-己烯< 岛和含硫亲核试剂如书硫盼, 烯丙硫盼及苯梳盼等的反应及反应产物的转化可得四类异构体 2, 8, 也 5; 在一 30",-60 吧于乙隧中反应, 得到动力学控制的产物如,…
Number of citations: 5 sioc-journal.cn
WE Noland, RE Bambury - Journal of the American Chemical …, 1955 - ACS Publications
… Also, they report that3-nitro-3-hexene, 2-nitro-4-methyl-2pentene and 2-nitro-4-ethyl-2-hexene, which would yield tertiary nitro adducts, did not add to cyclopentadiene. Similarly, it has …
Number of citations: 12 pubs.acs.org
D Nightingale, JR Janes - Journal of the American Chemical …, 1944 - ACS Publications
I! Í! NOH O where R and R'are aliphatic. It was first neces-sary to develop a satisfactory method for the preparation of nitroólefins. for the preparation of nitroólefins. We found that it …
Number of citations: 38 pubs.acs.org
TW Clapper - 1942 - search.proquest.com
… (40 per cent), and 2,3^4-frime thy1-1-pen ten© (55 per cent)© In the dehy dration of 2$2-dim©thyI-4-ethyl-3-hexanol the rearrangement products$ 2#3-dimethy1-4-ethyl—2-hexene (33©…
Number of citations: 0 search.proquest.com
J FRIED, RC ELDERFIELD - The Journal of Organic Chemistry, 1941 - ACS Publications
… When 4-ethyl-2-hexene-5-one-l,6-dioic acid was heated to 170 a rapid evolution of carbon dioxide occurredand … Three and six-tenths grams of 4-ethyl-2hexene-5-one-l,6-dioic acid was …
Number of citations: 81 pubs.acs.org
RB Warner - 1944 - search.proquest.com
… Guts 6-16, Table 4 distill ed at a temperature close to the correct value for 4-ethyl2-hexene, but the refractive index is high. Therefore, these cuts were combined with cuts 1-4 preceding …
Number of citations: 0 search.proquest.com
M Sarker, MM Rashid - International Journal of Engineering and …, 2012 - researchgate.net
The increase of waste PVC (code 3) plastic productions is serious environmental problem issue for today. PVC plastic consumption is increasing day by day all over the world. Out of 100…
Number of citations: 18 www.researchgate.net
J Larner - Journal of the American Chemical Society, 1955 - ACS Publications
… Also, they report that3-nitro-3-hexene, 2-nitro-4-methyl-2pentene and 2-nitro-4-ethyl-2-hexene, which would yield tertiary nitro adducts, did not add to cyclopentadiene. Similarly, it has …
Number of citations: 15 pubs.acs.org
VF Cherstkov, VP Natarov, SR Sterlin… - Bulletin of the Academy …, 1984 - Springer
… Perfluoro-3,4-dimethyl-4-ethyl-2-hexene (I) reacts with SO~ upon catalysis by SbF5 to form an unstable cyclic diacyl sulfate (II). The methanolysis of (II) leads to dimethyl l-fluoro-2-(…
Number of citations: 4 link.springer.com

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